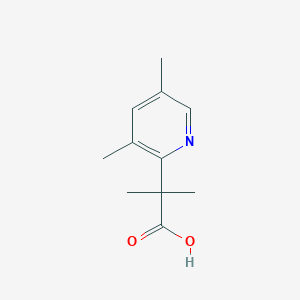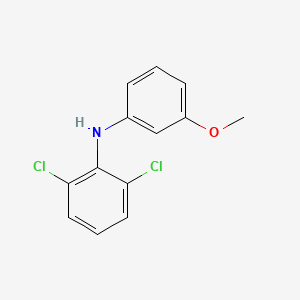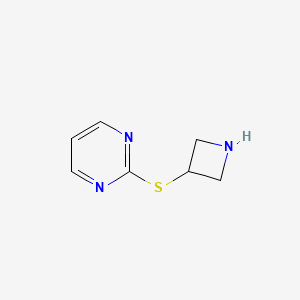![molecular formula C14H21NO5 B13320809 6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C14H23NO4. This compound is known for its unique spirocyclic structure, which consists of a nine-membered ring fused with a five-membered ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid involves its role as a protecting group for amines. The Boc group is introduced to protect the amine functionality during synthetic transformations. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This protecting group strategy is widely used in peptide synthesis and other organic syntheses .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar structure but lacks the ketone group.
6-tert-butoxycarbonyl-9-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid: Contains a hydroxyl group instead of a ketone.
6-({[(tert-butoxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid: Contains an oxaspiro ring instead of an azaspiro ring.
Uniqueness
The uniqueness of 6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid lies in its spirocyclic structure combined with the presence of both a Boc-protected amine and a ketone group. This combination makes it a versatile intermediate in organic synthesis, allowing for multiple functional group transformations and applications in various fields of research and industry.
Properties
Molecular Formula |
C14H21NO5 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO5/c1-13(2,3)20-12(19)15-5-4-10(16)14(8-15)6-9(7-14)11(17)18/h9H,4-8H2,1-3H3,(H,17,18) |
InChI Key |
PCEBWOBDHOYFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


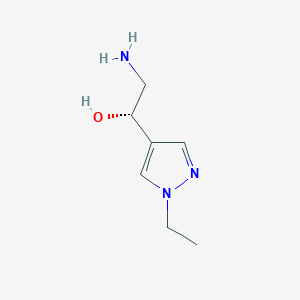
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
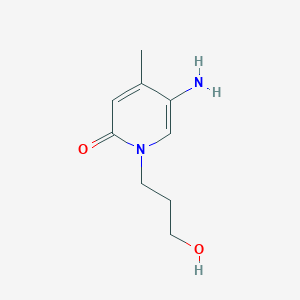
amine](/img/structure/B13320747.png)
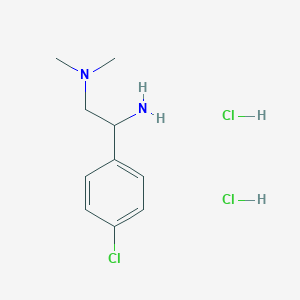
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)
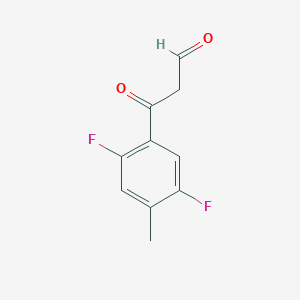
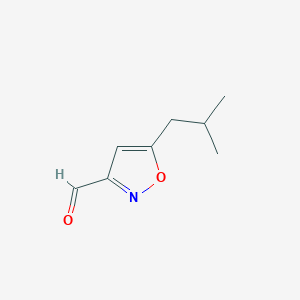
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
